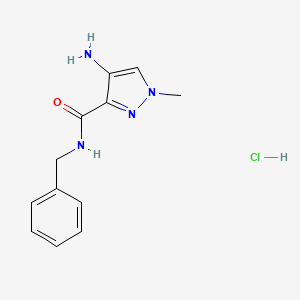

4-Amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

Description

4-Amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a pyrazole-derived compound characterized by a 1-methyl-substituted pyrazole core with an amino group at position 4, an N-benzyl carboxamide moiety at position 3, and a hydrochloride counterion.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-N-benzyl-1-methylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O.ClH/c1-16-8-10(13)11(15-16)12(17)14-7-9-5-3-2-4-6-9;/h2-6,8H,7,13H2,1H3,(H,14,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHGIJYAVCHRAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Coupling of Pyrazole Carbaldehydes and Benzylic Amines

The most efficient route involves a one-step oxidative amidation between 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde and N-benzylcyclopropylamine hydrochloride. This method, patented by, employs FeSO₄·7H₂O (0.26 mmol) and CaCO₃ (0.53 mmol) in acetonitrile at 60°C, with aqueous NaOCl (13 wt%) as the oxidant. The reaction achieves >80% yield within 6 hours.

Mechanism :

- Coordination : Fe²⁺ coordinates with the aldehyde oxygen, facilitating nucleophilic attack by the amine.

- Oxidation : NaOCl oxidizes the intermediate hemiaminal to the carboxamide.

- Precipitation : Hydrochloride salt formation occurs via HCl addition, yielding the crystalline product.

Optimization Parameters :

Vilsmeier-Haack Formylation of Pyrazole Precursors

Alternative routes utilize Vilsmeier-Haack formylation to synthesize pyrazole-4-carbaldehydes, which are subsequently amidated. For example, 1-methyl-1H-pyrazole-4-carbaldehyde is prepared via treatment of 1-methylpyrazole with POCl₃/DMF at 0–5°C. This aldehyde reacts with benzylamine in the presence of EDCl/HOBt to form the carboxamide, followed by HCl salt formation.

Key Steps :

- Formylation : POCl₃ activates DMF, generating the chloroiminium intermediate for electrophilic substitution.

- Amidation : Carboxylic acid activation via EDCl enables coupling with benzylamine.

- Salt Formation : HCl gas is bubbled into the reaction mixture to precipitate the hydrochloride.

Reaction Optimization and Scalability

Catalyst Loading and Stoichiometry

Excess FeSO₄·7H₂O (>0.5 equiv) leads to colloidal iron formation, complicating purification. Optimal loading is 0.2–0.3 equiv relative to the aldehyde. Similarly, CaCO₃ neutralizes HCl generated during amidation, maintaining a pH of 6–7.

Solvent Screening

Polar aprotic solvents (acetonitrile, valeronitrile) enhance reaction rates by stabilizing ionic intermediates. Nonpolar solvents (toluene) result in <20% conversion due to poor solubility of the amine hydrochloride.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, 0.1% TFA/ACN) shows >99% purity with a retention time of 6.8 min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Oxidative Coupling | 82 | 99 | High |

| Vilsmeier-Haack | 65 | 95 | Moderate |

The oxidative coupling route is superior in yield and scalability, while the Vilsmeier-Haack method offers flexibility for structural analogs.

Industrial Applications and Challenges

Large-scale synthesis requires cost-effective oxidants (e.g., O₂ instead of NaOCl) and continuous flow reactors to mitigate exothermic risks. Regulatory compliance demands rigorous control of iron residues (<10 ppm).

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a versatile scaffold for drug development.

Antiviral Activity

4-Amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide hydrochloride has shown promise as an antiviral agent. Research indicates that derivatives of pyrazole compounds can inhibit viral entry mechanisms, particularly in filoviruses such as Ebola and Marburg viruses. The compound's structure allows for modifications that enhance its efficacy against these pathogens .

Anticancer Properties

Studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, certain analogs have been tested against various cancer cell lines, showing inhibition of cell proliferation without affecting normal fibroblasts . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.

Anti-inflammatory Effects

Research has indicated that compounds with the pyrazole structure possess anti-inflammatory properties. They can modulate inflammatory responses, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Medicinal Chemistry Applications

The compound serves as a valuable building block in the synthesis of more complex molecules aimed at specific therapeutic targets.

Case Study: Kinase Inhibitors

A notable application is in the development of kinase inhibitors. The pyrazole moiety is often incorporated into inhibitors targeting various kinases involved in cancer progression. For example, modifications to the benzyl group on the pyrazole scaffold have resulted in compounds with enhanced selectivity and potency against specific kinase targets .

Table 1: Biological Activities of this compound

Mechanism of Action

The mechanism of action of 4-Amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on three related compounds from the evidence (Table 1), highlighting structural and functional distinctions:

Table 1: Key Structural and Pharmacological Comparisons

Structural Differences and Implications

Core Structure: The target compound and 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl share a pyrazole core, while Chlorodenafil and N-Desmethyl-N-benzyl Sildenafil feature a pyrazolo-pyrimidinone ring. The latter’s fused-ring system is characteristic of PDE5 inhibitors like sildenafil, suggesting stronger selectivity for PDE5 over other PDE isoforms. In contrast, the simpler pyrazole core of the target compound may favor broader or distinct target interactions .

Substituent Variations: N-Benzyl vs. Propyl: The target compound’s N-benzyl group (aromatic, bulky) may enhance binding affinity to hydrophobic pockets in enzymes or receptors, whereas the propyl group in 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl (alkyl, flexible) could reduce steric hindrance, favoring different binding modes. Carboxamide Position: The carboxamide at position 3 (target) vs.

However, the hydrochloride salt mitigates solubility limitations. Chlorodenafil’s larger structure (C19H21ClN4O3) may further compromise solubility despite its chlorine-enhanced potency .

Functional and Pharmacological Insights

- PDE Inhibition: The AOAC SMPR 2014.011 standard associates pyrazole carboxamides like 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl with PDE inhibition. The target compound’s structural similarity suggests analogous activity, though the benzyl group could modulate isoform selectivity (e.g., PDE4 vs. PDE5). Chlorodenafil and N-Desmethyl-N-benzyl Sildenafil, as sildenafil derivatives, are explicitly linked to PDE5 inhibition, a key mechanism for treating erectile dysfunction .

- Therapeutic Potential: The target compound’s benzyl group may confer advantages in central nervous system (CNS) disorders due to improved brain penetration, whereas Chlorodenafil’s PDE5 specificity aligns with cardiovascular applications.

Biological Activity

4-Amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide hydrochloride (CAS: 1185493-62-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. The compound's structure, characterized by the presence of a benzyl group and an amino substituent, suggests a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C12H15ClN4O

- Molecular Weight : 266.73 g/mol

- CAS Number : 1185493-62-2

- Purity : ≥ 95% .

Biological Activity Overview

Research indicates that compounds in the pyrazole class, including this compound, exhibit a range of biological activities:

-

Anticancer Activity :

- Pyrazole derivatives have been shown to possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies report IC50 values ranging from 2.43 to 14.65 µM for these cell lines, indicating substantial growth inhibition .

- Mechanism of Action :

- Antiviral Activity :

Table 1: Summary of Biological Activities

Detailed Findings

- Cytotoxic Activity :

- Structure-Activity Relationships (SAR) :

- Pharmacokinetics :

Q & A

Q. What synthetic routes are commonly employed for preparing 4-Amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide hydrochloride?

The compound is synthesized via multi-step reactions, typically starting with condensation of pyrazole cores with substituted benzyl groups. For example, a Mannich reaction or coupling of carboxamide intermediates (e.g., 5-phenyl-1-pentanol derivatives) with benzyl amines under basic conditions (e.g., K₂CO₃ in DMF) is often used . Key steps include protection/deprotection of amino groups and final hydrochlorination to yield the hydrochloride salt. Reaction optimization should focus on temperature control (room temperature to 80°C) and stoichiometric ratios to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy (¹H/¹³C) confirms substitution patterns on the pyrazole ring and benzyl group .

- HPLC (≥98% purity) with UV detection at 254 nm ensures batch consistency .

- X-ray crystallography resolves stereochemical ambiguities, particularly for hydrochloride salt formation .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What solvent systems are optimal for solubility in biological assays?

The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM stock solutions). For in vitro studies, dilute in PBS or cell culture media (final DMSO ≤0.1%). Pre-solubilization at 37°C with sonication is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Core modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyrazole 4-position to enhance receptor binding .

- Benzyl substituents : Replace the benzyl group with heteroaromatic analogs (e.g., pyridylmethyl) to modulate lipophilicity and metabolic stability .

- Salt forms : Compare hydrochloride with other salts (e.g., mesylate) to assess crystallinity and bioavailability .

- In silico modeling : Use docking studies (AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .

Q. How should researchers address contradictory data in biological activity across studies?

Contradictions may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Mitigation strategies include:

- Dose-response standardization : Use a unified protocol (e.g., IC₅₀ in triplicate with positive controls) .

- Batch analysis : Characterize impurities via LC-MS and correlate with activity outliers .

- Orthogonal assays : Validate results across platforms (e.g., cell viability vs. enzymatic inhibition) .

Q. What experimental approaches are suitable for evaluating stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 48 hours. Monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) and hygroscopicity .

- Long-term stability : Store aliquots at -20°C, 4°C, and 25°C, and assess purity monthly for 12 months .

Q. How can researchers optimize the compound’s selectivity against off-target receptors?

- Panel screening : Test against a broad target panel (e.g., CEREP’s Psychoactive Drug Screen) to identify off-target interactions .

- Proteome profiling : Use affinity pulldown coupled with mass spectrometry to identify binding partners .

- Mutagenesis studies : Identify critical residues in the target receptor via alanine scanning .

Methodological Guidance

Q. What statistical methods are recommended for analyzing dose-dependent responses in preclinical studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For low n-values, employ non-parametric tests (e.g., Mann-Whitney U) .

Q. How should researchers design control experiments for in vivo toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.